molecular formula C19H15NO2 B1422369 6-Methyl-2-(3-phenoxybenzoyl)pyridine CAS No. 1187164-38-0

6-Methyl-2-(3-phenoxybenzoyl)pyridine

Cat. No. B1422369
CAS RN: 1187164-38-0
M. Wt: 289.3 g/mol
InChI Key: VQEVCYRTKABENB-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-phenoxybenzoyl)pyridine is a chemical compound with the molecular formula C19H15NO2 . It belongs to the class of pyridine derivatives. The compound is widely used in the field of research and industry due to its various physical and chemical properties.


Molecular Structure Analysis

The molecular weight of 6-Methyl-2-(3-phenoxybenzoyl)pyridine is 289.33 . The InChI code is 1S/C19H15NO3/c1-22-18-12-6-11-17 (20-18)19 (21)14-7-5-10-16 (13-14)23-15-8-3-2-4-9-15/h2-13H,1H3 .


Physical And Chemical Properties Analysis

6-Methyl-2-(3-phenoxybenzoyl)pyridine has a molecular weight of 289.33 . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Compounds with a pyridazine or pyridazinone structure, similar to “6-Methyl-2-(3-phenoxybenzoyl)pyridine”, have shown a wide range of pharmacological activities, including antidepressant and anxiolytic effects. This suggests that derivatives of this compound could be valuable in the research of new treatments for mood disorders .

Anti-Hypertensive Applications

The structural similarity of “6-Methyl-2-(3-phenoxybenzoyl)pyridine” to other pyridazine derivatives that exhibit anti-hypertensive properties indicates potential applications in cardiovascular research. Such compounds could be used to study the mechanisms of blood pressure regulation and develop new anti-hypertensive medications .

Anticancer Research

Pyridazine derivatives have been associated with anticancer activity. The unique structure of “6-Methyl-2-(3-phenoxybenzoyl)pyridine” may interact with specific cancer cell lines, providing a scaffold for the development of novel anticancer agents .

Antiplatelet and Anticoagulant Properties

The pyridazine ring, which is structurally related to “6-Methyl-2-(3-phenoxybenzoyl)pyridine”, has been found to possess antiplatelet and anticoagulant properties. This makes it a compound of interest for the development of new therapies to prevent thrombosis .

Anti-Inflammatory and Analgesic Applications

Research has indicated that pyridazine derivatives can have anti-inflammatory and analgesic effects. “6-Methyl-2-(3-phenoxybenzoyl)pyridine” could be used in the synthesis of new compounds to explore these effects further, potentially leading to new pain management solutions .

Agrochemical Use

Some pyridazine and pyridazinone derivatives are known as agrochemicals. “6-Methyl-2-(3-phenoxybenzoyl)pyridine” could serve as a precursor for the synthesis of herbicides or pesticides, contributing to agricultural research and development .

Anticonvulsant Activity

Derivatives of “6-Methyl-2-(3-phenoxybenzoyl)pyridine” have been evaluated for their anticonvulsant activity, which is crucial in the treatment of epilepsy and other seizure disorders. This application could lead to the discovery of new therapeutic agents for neurological conditions .

properties

IUPAC Name

(6-methylpyridin-2-yl)-(3-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-14-7-5-12-18(20-14)19(21)15-8-6-11-17(13-15)22-16-9-3-2-4-10-16/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEVCYRTKABENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237797
Record name (6-Methyl-2-pyridinyl)(3-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(3-phenoxybenzoyl)pyridine

CAS RN

1187164-38-0
Record name (6-Methyl-2-pyridinyl)(3-phenoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methyl-2-pyridinyl)(3-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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